2-Chlorocinnamic acid

描述

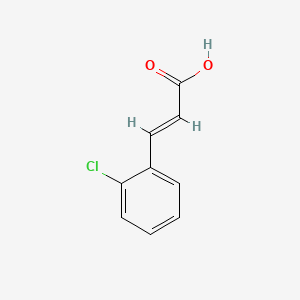

2-氯肉桂酸是一种有机化合物,分子式为C₉H₇ClO₂。它是肉桂酸的衍生物,在苯环的邻位被氯原子取代。 这种化合物以其在有机合成和制药等各个领域的应用而闻名 .

准备方法

2-氯肉桂酸可以通过多种方法合成。 一种常见的合成途径包括在吡啶和哌啶存在下,将2-氯苯甲醛与丙二酸缩合,然后脱羧 . 另一种方法包括将2-氯苯甲醛与乙酸酐和乙酸钠反应 . 工业生产方法可能有所不同,但通常遵循有机合成的类似原理。

化学反应分析

2-氯肉桂酸会发生多种化学反应,包括:

氧化: 它可以用高锰酸钾等氧化剂氧化成2-氯苯甲酸。

还原: 2-氯肉桂酸的还原可以生成2-氯苯丙酸。

这些反应中常用的试剂和条件包括强氧化剂、如锂铝氢化物等还原剂,以及胺类等亲核试剂。形成的主要产物取决于具体的反应条件和使用的试剂。

科学研究应用

Medicinal Applications

Antimicrobial Activity

Recent studies have demonstrated that 2-chlorocinnamic acid exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. For instance, derivatives of this compound showed submicromolar activity against methicillin-resistant strains of S. aureus, indicating its potential as a lead compound for new antibacterial agents .

Anticancer Potential

Research has indicated that this compound and its derivatives possess anticancer properties. The compound has been shown to inhibit the growth of cancer cell lines by inducing apoptosis. Studies have revealed that these compounds can effectively target specific pathways involved in cancer progression, making them promising candidates for further development in cancer therapy .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory effects. It has been noted for its ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This property is particularly relevant in the context of chronic inflammatory diseases .

Industrial Applications

Organic Synthesis

this compound serves as a versatile intermediate in organic synthesis. It is utilized in the production of various pharmaceuticals and agrochemicals. The compound can undergo multiple transformations, including decarboxylation and sulfonylation, to yield valuable derivatives used in different chemical applications .

Flavoring and Fragrance Industry

Due to its pleasant aroma, this compound is also employed in the flavoring and fragrance industries. It is used as a flavoring agent in food products and as a fragrance component in cosmetics, leveraging its aromatic properties to enhance product appeal .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of this compound derivatives have provided insights into how modifications at various positions on the aromatic ring influence biological activity. For example, introducing different substituents can enhance antimicrobial potency or alter anticancer efficacy. These studies are crucial for guiding the design of new compounds with improved therapeutic profiles .

Data Tables

Case Studies

-

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of various substituted cinnamic acids against clinical isolates of resistant bacteria. The results indicated that this compound derivatives exhibited superior activity compared to traditional antibiotics, suggesting their potential for development into new therapeutic agents . -

Case Study 2: Anticancer Activity

Research focused on the effects of this compound on breast cancer cell lines demonstrated significant inhibition of cell proliferation through apoptosis induction mechanisms. This highlights the compound's potential as a chemotherapeutic agent .

作用机制

2-氯肉桂酸的作用机制涉及它与特定分子靶标和途径的相互作用。例如,它可以作为某些酶或受体的抑制剂,具体取决于其结构修饰。 确切的途径和靶标可能根据所研究的具体应用和衍生物而有所不同 .

相似化合物的比较

2-氯肉桂酸可以与其他肉桂酸衍生物进行比较,例如:

肉桂酸: 没有氯取代的母体化合物。

3-氯肉桂酸: 氯原子位于间位的衍生物。

4-氯肉桂酸: 氯原子位于对位的衍生物。

生物活性

2-Chlorocinnamic acid, a derivative of cinnamic acid, exhibits a range of biological activities that have been explored in various studies. This compound, with the molecular formula and CAS number 3752-25-8, is recognized for its potential therapeutic applications due to its interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 182.6 g/mol |

| Melting Point | 208-210 °C |

| Solubility | Insoluble in water; soluble in organic solvents like DMSO and acetone |

| pKa | 4.23 |

- Inhibition of Hydroxylation : this compound inhibits the hydroxylation of phenylpropanoids, which is significant for the synthesis of cellulose acetate. This inhibition occurs through its interaction with specific enzymes involved in the hydroxylation process .

- Tyrosinase Inhibition : The compound has been shown to inhibit tyrosinase activity, an enzyme crucial for melanin production in humans. This property suggests its potential use in cosmetic applications aimed at skin lightening .

- Urease Inhibition : It has been reported that this compound exhibits potent urease inhibitory activity, with an IC50 value of 0.66 µM, indicating its potential role in treating urease-related disorders .

- Antioxidant Activity : Like other cinnamic acid derivatives, this compound possesses antioxidant properties, which may contribute to its anticancer and antidiabetic effects .

Anticancer Properties

Research has indicated that various cinnamic acid derivatives exhibit anticancer activities. A study focusing on this compound revealed that it could induce apoptosis in cancer cell lines through oxidative stress mechanisms . The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis presents a promising avenue for cancer therapy.

Photodimerization

A study conducted on the photodimerization of trans-2-chlorocinnamic acid demonstrated a conversion rate exceeding 99% to cyclobutane derivatives under UV light exposure. This reaction highlights the compound's versatility and potential applications in organic synthesis and material science .

Summary of Biological Activities

属性

IUPAC Name |

(E)-3-(2-chlorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRRTHHNKJBVBO-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301035497 | |

| Record name | (2E)-3-(2-Chlorophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301035497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939-58-2, 3752-25-8, 4513-41-1 | |

| Record name | (2E)-3-(2-Chlorophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-o-Chlorocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003752258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Chlorophenyl)propenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004513411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC52173 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chlorocinnamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-(2-Chlorophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301035497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-o-chlorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | o-chlorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chlorocinnamic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LT5X82W7YR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of 2-chlorocinnamic acid in medicine?

A: Research suggests that silver(I) complexes incorporating this compound as a ligand demonstrate significant potential as urease inhibitors. [] Urease is an enzyme implicated in various pathological conditions, including peptic ulcers, stomach cancer, and urinary tract infections. The silver(I) trans-cinnamate complex, specifically [Ag(2-cca)(H2O)]2 (where 2-ccaH represents this compound), exhibited potent inhibitory activity against urease. [] This finding highlights the potential of this compound-based compounds in developing novel therapeutic strategies for urease-related disorders.

Q2: How do substituents on the cinnamic acid structure influence its reactivity with Samarium Diiodide (SmI2)?

A: Studies have investigated the reduction of various cinnamic acid derivatives by SmI2, a powerful single-electron reducing agent. [] The research found that the rate of reduction is influenced by the nature and position of substituents on the cinnamic acid ring. For instance, electron-donating groups like methoxy (-OCH3) generally enhance the reduction rate, while electron-withdrawing groups like chlorine (-Cl) tend to decrease it. [] This difference in reactivity arises from the substituents' ability to modulate the electron density within the cinnamic acid molecule, thereby influencing its susceptibility to reduction by SmI2.

Q3: Are there any known biocatalytic transformations involving this compound?

A: Yes, the pink yeast Rhodotorula rubra Y-1529 exhibits catalytic activity towards this compound, facilitating an ortho-dehalogenation reaction. [] This biotransformation highlights the potential of employing microorganisms like Rhodotorula rubra Y-1529 for the selective modification of chlorinated aromatic compounds, offering a potentially greener alternative to traditional chemical synthesis routes.

Q4: Beyond urease inhibition, are there other potential applications for this compound derivatives?

A: Phenylalanine ammonia lyases (PALs) are enzymes known to catalyze the hydroamination of cinnamic acid derivatives. While this compound is a known substrate for some PALs, research is ongoing to expand the substrate scope of these enzymes to include non-carboxylic acid substrates. [] This expanded activity could potentially open new avenues for using PALs in the synthesis of valuable chiral amines, valuable building blocks for pharmaceuticals and other fine chemicals.

Q5: Are there alternative synthetic approaches to traditional methods for reactions involving this compound?

A: Research has explored microwave-assisted methods for Knoevenagel condensation reactions using trans-2-chlorocinnamic acid. [] Microwave irradiation can accelerate reaction rates and potentially offer advantages in terms of reaction yield and purity compared to conventional heating methods.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。